8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one
Description
8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one is a spirocyclic compound featuring a 1,3,8-triazaspiro[4,5]decan-4-one core substituted with a benzyl group at position 8 and a 4-fluorophenyl group at position 1. This scaffold is notable for its structural rigidity and versatility in drug design, particularly in central nervous system (CNS) therapeutics and enzyme inhibition.
Properties
IUPAC Name |
8-benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-6-8-18(9-7-17)24-15-22-19(25)20(24)10-12-23(13-11-20)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJJXRJZSBSZIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)F)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40234201 | |
| Record name | 8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85098-78-8 | |
| Record name | 1-(4-Fluorophenyl)-8-(phenylmethyl)-1,3,8-triazaspiro[4.5]decan-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85098-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085098788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40234201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : CHFNO
- Molecular Weight : 339.41 g/mol
- CAS Number : 1417794-15-0
Research indicates that this compound interacts with various biological targets. Notably, it has shown binding affinity to nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This interaction is significant as α7nAChRs are implicated in neuroprotection and cognitive function enhancement, making the compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease .
1. Neuroprotective Effects
Studies have demonstrated that this compound exhibits neuroprotective properties by modulating neurotransmitter release and promoting neuronal survival. In vitro assays revealed that it can significantly reduce apoptosis in neuronal cell lines exposed to neurotoxic agents .
2. Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It inhibits the activation of pro-inflammatory cytokines and pathways associated with neuroinflammation, which is critical in the pathology of diseases like Alzheimer's .
3. Antioxidant Activity
Research suggests that this compound possesses antioxidant properties. It scavenges free radicals and reduces oxidative stress markers in cellular models .
Case Studies
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life for therapeutic use. Studies suggest that it is metabolized primarily in the liver with minimal renal excretion of unchanged drug .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with triazaspiro structures exhibit significant anticancer properties. 8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro(4,5)decan-4-one has shown promise in inhibiting cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential for development into a therapeutic agent.
Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. This is particularly relevant for targeting resistant cancer phenotypes.
Case Studies
Several case studies have documented the efficacy of triazaspiro compounds in clinical settings. For instance, a study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce cell cycle arrest in breast cancer cells . Another study found that derivatives of triazaspiro compounds could effectively inhibit tumor growth in xenograft models .
Material Science
Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its unique molecular structure allows for improved interaction with polymer matrices.
Nanocomposites
The incorporation of this compound into nanocomposite materials has been explored to improve their electrical and thermal conductivity. Research indicates that triazaspiro compounds can facilitate charge transport within polymeric systems .
Research Applications
Chemical Probes
Due to its specific structural characteristics, this compound serves as an effective chemical probe in biological research. It can be utilized to study receptor-ligand interactions and cellular signaling pathways.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and biodistribution of this compound. Preliminary findings suggest favorable absorption and distribution profiles, making it a candidate for further pharmacological studies .
Data Table: Summary of Applications
Chemical Reactions Analysis
Reduction of the Ketone Group
The ketone at position 4 can undergo reduction to form secondary alcohols. This reaction is critical for modifying the compound’s polarity and biological activity.
Mechanistic Insight : The reduction proceeds via nucleophilic attack of hydride ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the alcohol .
Substitution Reactions at the Benzyl Group
The benzyl group attached to the triazaspiro nitrogen (position 8) can be replaced via hydrogenolysis or nucleophilic substitution.
Key Finding : Hydrogenolysis removes the benzyl group cleanly, enabling further functionalization at the nitrogen site .
Electrophilic Aromatic Substitution (EAS) on the 4-Fluorophenyl Ring
The 4-fluorophenyl group undergoes EAS at specific positions under controlled conditions.
Note : Fluorine’s strong electron-withdrawing effect directs substitution to the meta position, though steric hindrance from the spiro system can alter reactivity .
Acylation of the Secondary Amine
The secondary amine in the triazaspiro ring (position 3) reacts with acylating agents to form amides.
Application : Acylation enhances metabolic stability and receptor-binding affinity in pharmacological studies .
Ring-Opening Reactions
Under strongly acidic or basic conditions, the spirocyclic structure may undergo ring-opening.
Caution : Ring-opening is typically undesired in synthesis but provides insights into the compound’s stability .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable the introduction of aryl or alkyl groups.
Comparison with Similar Compounds
Table 1: Key Structural Features of Related Compounds
| Compound Name | Substituents at Position 8 | Substituents at Position 1 | Key Functional Groups | Molecular Weight |
|---|---|---|---|---|
| 8-Benzyl-1-(4-fluorophenyl)-1,3,8-triazaspiro[4,5]decan-4-one | Benzyl | 4-fluorophenyl | Spirocyclic core, fluorine | 367.43 g/mol* |
| Spiperone (CAS 749-02-0) | 4-(4-fluorophenyl)-4-oxobutyl | Phenyl | Ketone, spirocyclic core | 395.47 g/mol |
| Fluspirilene (CAS 1841-19-6) | 4,4-bis(4-fluorophenyl)butyl | Phenyl | Bis(fluorophenyl), spirocyclic | 475.57 g/mol |
| Spiramide (AMI193) | 3-(4-fluorophenoxy)propyl | Phenyl | Ether linkage, fluorine | 413.46 g/mol* |
| 8-[3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl] derivative | 3-(6-fluoro-1,2-benzisoxazol-3-yl)propyl | Variants (e.g., 4-chlorophenyl) | Benzisoxazole, fluorine | ~450 g/mol† |
*Calculated based on molecular formula. †Estimated from structural analogs.
Key Observations :
- Spiperone and Fluspirilene feature extended alkyl chains with fluorophenyl or ketone groups, enhancing dopamine receptor affinity .
- Spiramide introduces an ether linkage, which may reduce metabolic degradation compared to ester-containing analogs .
- The benzisoxazole derivative () incorporates a heterocyclic group, likely improving serotonin receptor selectivity .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Compounds
| Compound Name | Primary Target/Activity | Selectivity/IC50 | Therapeutic Application |
|---|---|---|---|
| 8-Benzyl-1-(4-fluorophenyl)-... | PLD2 inhibition (hypothesized) | Not reported | Potential antimetastatic agent |
| Spiperone | Dopamine D2, Serotonin 5-HT2A receptors | D2 $ K_i = 0.06 \, \text{nM} $ | Schizophrenia, antipsychotic |
| Fluspirilene | Dopamine D2 antagonist | Long-acting (>7 days) | Chronic psychosis |
| Spiramide (AMI193) | ORL-1 receptor modulation | Not reported | Pain management, CNS disorders |
| PLD2-selective analogs (e.g., compound 3) | Phospholipase D2 (PLD2) | 9-fold selectivity over PLD1 | Cancer metastasis inhibition |
Key Findings :
- Spiperone exhibits nanomolar affinity for dopamine D2 receptors, making it a potent antipsychotic .
- Fluspirilene ’s bis(fluorophenyl) groups confer extended half-life, suitable for depot injections .
- The 1,3,8-triazaspiro[4,5]decan-4-one scaffold (e.g., compound 3) shows isoform selectivity for PLD2, suggesting utility in cancer therapy .
Therapeutic Potential and Limitations
- Advantages of 8-Benzyl-1-(4-fluorophenyl)-... : Balanced lipophilicity from benzyl/fluorophenyl groups may optimize CNS penetration and metabolic stability compared to bulkier analogs like Fluspirilene .
- Limitations : Lack of explicit receptor affinity data for the target compound contrasts with well-characterized agents like Spiperone .
Preparation Methods
Starting Materials and Core Scaffold Formation
The synthesis typically begins with commercially available benzyl amines and fluorinated phenyl derivatives as key precursors. The 1,3,8-triazaspiro[4.5]decan-4-one core is constructed through cyclization reactions involving these amines and appropriate carbonyl-containing reagents.
- Key Precursors:
- Benzylamine derivatives
- 4-Fluorophenyl-containing compounds (e.g., 4-fluorobenzoyl or 4-fluorophenyl halides)
- Formamide or related amides for ring closure
General Synthetic Route
The preparation involves the following key steps:
| Step | Reactants/Intermediates | Conditions | Description | Product/Intermediate |
|---|---|---|---|---|
| 1 | Benzylamine + 4-Fluorophenyl derivative | Reflux in polar aprotic solvent | Formation of substituted piperidine intermediate | Intermediate amine derivative |
| 2 | Intermediate amine + formamide | Reflux 2–20 hours | Cyclization via nucleophilic attack and ring closure | 1,3,8-Triazaspiro[4.5]decan-4-one core |
| 3 | Core intermediate + alkylating agent (e.g., bromoalkane) | Reflux in 4-methyl-2-pentanone | Nucleophilic substitution at nitrogen to introduce benzyl group | Substituted spirocyclic compound |
| 4 | Purification | Extraction, drying, recrystallization | Removal of impurities and isolation of pure compound | Pure 8-Benzyl-1-(4-fluorophenyl)-triazaspiro compound |
Detailed Reaction Examples from Patent Literature
Cyclization with Formamide : Refluxing a benzyl-substituted piperidine intermediate with formamide for extended periods (e.g., 2 to 20 hours) promotes ring closure to form the triazaspirodecane core. The reaction mixture is cooled, poured into water, and extracted with chloroform. The organic layers are dried and evaporated to yield the crude product, which is then purified by recrystallization from solvents such as ethyl acetate or ether.
Alkylation Step : The introduction of the benzyl group at position 8 is achieved by reacting the core intermediate with benzyl bromide or related alkyl halides in the presence of a base such as sodium carbonate and a catalytic amount of potassium iodide in 4-methyl-2-pentanone solvent. The mixture is refluxed for 24 to 48 hours, followed by aqueous workup and purification.
Recrystallization and Purification : The crude product is often recrystallized multiple times from solvents like acetone, ethyl acetate, or 4-methyl-2-pentanone to enhance purity and obtain well-defined crystalline material with melting points consistent with literature values (e.g., 209–223 °C).
Optimization of Reaction Conditions
Solvent Choice : Polar aprotic solvents such as 4-methyl-2-pentanone and ethyl acetate are preferred for alkylation and cyclization steps due to their ability to dissolve reactants and promote nucleophilic substitution reactions efficiently.
Temperature and Time : Reflux conditions (typically 80–120 °C) for extended durations (16–48 hours) ensure complete conversion. Shorter times may lead to incomplete cyclization or substitution.
Bases and Catalysts : Sodium carbonate serves as a mild base to neutralize generated acids, while potassium iodide acts as a phase transfer catalyst to enhance alkylation rates.
Analytical and Purity Assessment Techniques
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor reaction progress and purity.
Recrystallization is employed to remove residual impurities, often using solvents like ethanol, acetone, or 4-methyl-2-pentanone.
Melting Point Determination confirms the identity and purity of the final compound, with reported melting points ranging from 209 to 223 °C depending on substituents and preparation method.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Benzylamine derivatives, 4-fluorophenyl halides, formamide |
| Key solvents | 4-Methyl-2-pentanone, ethyl acetate, chloroform, ether |
| Reaction conditions | Reflux (80–120 °C), 2–48 hours |
| Bases and catalysts | Sodium carbonate, potassium iodide |
| Purification methods | Extraction, drying over potassium carbonate, recrystallization |
| Typical melting points | 209–223 °C |
Research Findings and Notes
The preparation method is well-documented in patent US3238216A, which describes analogous substituted 1,3,8-triazaspiro(4,5)decane compounds with detailed synthetic procedures including reflux times, solvent systems, and purification protocols.
The presence of the 4-fluorophenyl substituent requires careful handling during alkylation to ensure regioselectivity and prevent side reactions.
Hydroxymethyl derivatives of this compound (e.g., 8-Benzyl-1-(4-fluorophenyl)-3-(hydroxymethyl)-1,3,8-triazaspiro(4,5)decan-4-one) are synthesized via additional hydroxymethylation steps post core formation, typically involving formaldehyde or paraformaldehyde under controlled conditions.
Q & A
Q. What analytical techniques detect and quantify trace impurities in synthesized batches?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
